molecular formula C13H19NO4S B14838336 3-Tert-butoxy-5-cyclopropoxybenzenesulfonamide

3-Tert-butoxy-5-cyclopropoxybenzenesulfonamide

Katalognummer: B14838336
Molekulargewicht: 285.36 g/mol
InChI-Schlüssel: NKZKWAVEOOZNKY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Tert-butoxy-5-cyclopropoxybenzenesulfonamide is an organic compound with the molecular formula C13H19NO4S and a molecular weight of 285.36 g/mol . This compound is characterized by the presence of tert-butoxy and cyclopropoxy groups attached to a benzenesulfonamide core. It is used in various chemical and industrial applications due to its unique structural properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Tert-butoxy-5-cyclopropoxybenzenesulfonamide typically involves the reaction of tert-butyl alcohol and cyclopropyl alcohol with a benzenesulfonamide derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

In industrial settings, the production of this compound can be achieved using flow microreactor systems. This method allows for a more efficient, versatile, and sustainable production process compared to traditional batch methods . The use of flow microreactors ensures better control over reaction conditions, leading to higher yields and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

3-Tert-butoxy-5-cyclopropoxybenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfonic acids, amines, and various substituted derivatives of the original compound .

Wissenschaftliche Forschungsanwendungen

3-Tert-butoxy-5-cyclopropoxybenzenesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of 3-Tert-butoxy-5-cyclopropoxybenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The exact pathways and molecular targets involved are still under investigation, but it is believed that the tert-butoxy and cyclopropoxy groups play a crucial role in its activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-Tert-butoxy-5-cyclopropoxybenzenesulfonamide is unique due to the combination of tert-butoxy and cyclopropoxy groups attached to a benzenesulfonamide core. This structural arrangement imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .

Eigenschaften

Molekularformel

C13H19NO4S

Molekulargewicht

285.36 g/mol

IUPAC-Name

3-cyclopropyloxy-5-[(2-methylpropan-2-yl)oxy]benzenesulfonamide

InChI

InChI=1S/C13H19NO4S/c1-13(2,3)18-11-6-10(17-9-4-5-9)7-12(8-11)19(14,15)16/h6-9H,4-5H2,1-3H3,(H2,14,15,16)

InChI-Schlüssel

NKZKWAVEOOZNKY-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC1=CC(=CC(=C1)OC2CC2)S(=O)(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.